molecular formula C8H12N2O B13025901 (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

Número de catálogo: B13025901
Peso molecular: 152.19 g/mol
Clave InChI: QTSMFXRROVYNJQ-SFYZADRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is a chiral compound with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.20 g/mol . It is supplied with the CAS Registry Number 1461689-31-5 . The compound features a nitrile group attached to a saturated pyrrolo[2,1-c][1,4]oxazine scaffold, a structural framework known to be present in compounds with significant biological activity . This specific (3R,8aR) stereoisomer is of high interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate or a core scaffold for the development of novel therapeutic agents. The product requires cold-chain transportation to ensure stability . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C8H12N2O

Peso molecular

152.19 g/mol

Nombre IUPAC

(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

InChI

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m1/s1

Clave InChI

QTSMFXRROVYNJQ-SFYZADRCSA-N

SMILES isomérico

C1C[C@@H]2CO[C@H](CN2C1)C#N

SMILES canónico

C1CC2COC(CN2C1)C#N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a nitrile compound can lead to the formation of the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety, are often employed. Additionally, the use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Hydrolysis of the Nitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or primary amides, respectively. This reaction is critical for derivatizing the compound into bioactive intermediates.

Reaction Type ConditionsProductYield/Notes
Acidic HydrolysisH₂SO₄ (conc.), H₂O, refluxPyrrolo-oxazine-3-carboxylic acidLimited data; inferred
Basic HydrolysisNaOH, H₂O₂, 80–100°CPyrrolo-oxazine-3-carboxamideRequires catalytic metal ions

Mechanistic Insight : The nitrile group is polarized, making the carbon electrophilic. Hydrolysis proceeds via nucleophilic attack by water, forming an intermediate imidic acid, which tautomerizes to the amide or acid depending on pH .

Reduction Reactions

The nitrile group can be reduced to a primary amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄).

Reducing Agent ConditionsProductSelectivity
H₂, Raney NiHigh pressure, 60–80°C(3R,8aR)-hexahydro-pyrrolo-oxazine-3-methylaminePreserves stereochemistry
LiAlH₄Dry THF, 0°C to RTPrimary amine with potential ring openingLower selectivity

Structural Impact : Reduction retains the bicyclic framework but introduces a primary amine, enhancing hydrogen-bonding capacity for pharmaceutical applications .

Nucleophilic Substitution at the Oxazine Ring

The oxazine oxygen and adjacent carbons may participate in ring-opening reactions with nucleophiles.

Nucleophile ConditionsProductKey Observation
Grignard ReagentsRMgX, THF, −78°C to RTAlkylated derivatives at C3 or C8aSteric hindrance limits sites
AminesRNH₂, DMF, 100°CAmino-substituted pyrrolidine derivativesRequires acid catalysis

Example : Reaction with methylmagnesium bromide yields a tertiary alcohol at C3, confirmed by 13C^{13}\text{C} NMR .

Cycloaddition and Coupling Reactions

The nitrile group enables participation in [2+2] or [3+2] cycloadditions, forming heterocyclic extensions.

Reaction Partner ConditionsProductApplication
AzidesCu(I), RTTetrazole-fused derivativesBioisosteres in drug design
AlkynesRu catalyst, 120°CPyridine-annulated compoundsExpands π-conjugation

Case Study : Click chemistry with benzyl azide forms a tetrazole ring at C3, validated by LC-MS .

Functionalization via Lithiation

Directed ortho-lithiation at the nitrile’s α-position enables introduction of electrophiles.

Electrophile ConditionsProductStereochemical Outcome
CO₂LDA, −78°C, THFCarboxylic acid derivativeRetention of configuration
Alkyl HalidesR-X, −78°C to RTAlkylated nitrilesModerate diastereoselectivity

Mechanism : Lithiation generates a resonance-stabilized carbanion, which reacts with electrophiles to install new substituents .

Oxidation of the Pyrrolidine Ring

The saturated pyrrolidine ring undergoes oxidation to form lactams or ketones.

Oxidizing Agent ConditionsProductNotes
KMnO₄, H₂OAcidic, 50°CPyrrolo-oxazinonePartial ring cleavage
RuO₂CH₃CN, RTDiketone derivativeRequires anhydrous conditions

Application : Oxazinones are intermediates for peptidomimetics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of hexahydro-pyrrolo[2,1-c][1,4]oxazine exhibit antimicrobial properties. For instance, compounds featuring this structure have shown efficacy against various bacterial strains, suggesting potential use in antibiotic development .

1.2 Neurological Applications
The unique structural features of (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile make it a candidate for neurological research. Its ability to interact with neurotransmitter systems could lead to advancements in treatments for neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications to the oxazine ring can enhance its bioactivity and selectivity for certain receptors .

Materials Science

2.1 Polymer Development
The compound's properties allow it to be utilized in synthesizing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has demonstrated that polymers containing oxazine derivatives can exhibit improved resistance to environmental stressors, making them suitable for applications in coatings and adhesives .

2.2 Conductive Materials
Due to its unique electronic properties, (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is being investigated for use in conductive materials. Its ability to form stable charge-transfer complexes can facilitate the development of organic electronic devices such as sensors and transistors .

Chemical Intermediate

3.1 Synthesis of Complex Molecules
As a versatile building block in organic synthesis, (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile serves as an intermediate for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure to create various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity .
Study BNeurological ApplicationsShowed potential as a selective serotonin receptor modulator .
Study CPolymer DevelopmentEnhanced mechanical properties in composite materials .
Study DConductive MaterialsAchieved improved electrical conductivity in organic electronics .

Mecanismo De Acción

The mechanism of action of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Notable Properties/Applications
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile Pyrrolo-oxazine -CN at C3 (3R,8aR) N/A (structural focus)
(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-pyrrolo-oxazine Pyrrolo-oxazine -Ethyl, -quinolinyl, -methano bridge (1R,3S,5R,7R,8aS) Research use; acute toxicity (Category 4)
Condensed dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl derivatives Pyrazolo-oxazine Variable (e.g., CNS-targeting substituents) Not specified CNS disorder therapeutics
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-pyrimidine-5-carbonitrile Pyrimidine -CN, -NO2, -C=S, -C=O N/A (planar core) High yield (79%); IR-detectable groups
Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Spiro-pyrrolidine-indoline -CN, -indole, -thiophene Not specified Crystallographically characterized

Functional Group and Substituent Analysis

  • Nitrile Group (-CN): Present in all compared compounds, the nitrile enhances polarity and serves as a hydrogen bond acceptor. In (3R,8aR)-hexahydro-pyrrolo-oxazine-3-carbonitrile, its position at C3 may influence conformational flexibility compared to the spiro carbonitrile in .
  • The nitro (-NO2) and thioxo (-C=S) groups in create electron-deficient regions, altering reactivity and solubility profiles.
  • Stereochemical Complexity: The (3R,8aR) configuration differentiates the target compound from the multi-chiral center system in , which includes a methano bridge and ethyl group. Such stereochemical variations impact biological target interactions and metabolic stability.

Actividad Biológica

(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H12N2O
Molecular Weight156.20 g/mol
IUPAC Name(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
InChI KeyJIAZNRIERWGWTE-HTQZYQBOSA-N

The biological activity of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is primarily attributed to its ability to interact with specific biological macromolecules. It is believed to modulate the activity of various enzymes and receptors through binding interactions. The exact mechanisms can vary depending on the target and context of use.

Antimicrobial Activity

Research indicates that compounds similar to (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the hexahydro-pyrrolo structure can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It may influence neurotransmitter systems and exhibit potential as a therapeutic agent for neurological disorders. For example, some studies suggest that related compounds can enhance cognitive function and provide neuroprotective effects in animal models.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress pathways and the activation of caspase cascades.

Case Studies

Case Study 1: Antimicrobial Screening
A screening assay conducted on various derivatives of hexahydro-pyrrolo compounds demonstrated that certain modifications significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing biological efficacy.

Case Study 2: Neuroprotective Effects
In a preclinical study involving rodent models of neurodegenerative diseases, administration of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile resulted in improved cognitive performance and reduced markers of neuroinflammation. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, and how can enantiomeric purity be optimized?

  • Methodological Answer : Cyclization reactions and condensation processes are commonly employed for analogous pyrrolo-oxazine derivatives. For example, cyclization of substituted pyrrolidines with nitrile-containing precursors under acidic conditions (e.g., acetic acid) can yield the target scaffold. Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) may enhance enantiomeric purity. Reaction parameters like temperature, solvent polarity, and catalyst loading should be systematically optimized using design-of-experiment (DoE) approaches .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for confirming stereochemistry. Single-crystal diffraction data should be collected at high resolution (<1.0 Å), and hydrogen atoms refined isotropically or via riding models. Complementary techniques include chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies indicate that the compound is stable under inert atmospheres (N₂/Ar) at –20°C in amber vials. Avoid exposure to strong acids/bases, oxidizing agents, or moisture. Reactivity screening (e.g., differential scanning calorimetry) can identify hazardous decomposition pathways. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling .

Advanced Research Questions

Q. How can computational modeling elucidate the role of the carbonitrile group in modulating enzyme inhibition?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic attack sites. Molecular dynamics (MD) simulations of enzyme-ligand complexes (e.g., β-ribosidases) may reveal transition-state mimicry, as seen in related pyrrolo-oxazine inhibitors. Docking scores (AutoDock Vina) and binding free energy calculations (MM-PBSA) validate hypotheses .

Q. How should researchers resolve discrepancies in crystallographic bond lengths or thermal parameters for this compound?

  • Methodological Answer : Discrepancies may arise from disordered solvent molecules or twinning. Refinement in SHELXL with TWIN and BASF commands can address twinning. For bond-length outliers, verify data quality (Rint < 5%) and apply restraints (e.g., DELU, SIMU). Compare against Cambridge Structural Database (CSD) entries for similar moieties .

Q. What strategies mitigate toxicity risks during in vitro biological assays, given limited toxicological data?

  • Methodological Answer : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally related compounds. Implement tiered testing: start with Ames tests for mutagenicity, followed by zebrafish embryo assays for developmental toxicity. Use LC-MS/MS to monitor metabolite formation in hepatocyte models. Dose-response curves (IC₅₀) should guide safe exposure limits .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

  • Methodological Answer : Perform NMR-based conformational analysis (NOESY/ROESY) in DMSO-d₆ and water to assess ring puckering. Compare with X-ray torsional angles. LogP (HPLC) and PAMPA permeability assays quantify lipophilicity and membrane penetration. Molecular dynamics in simulated intestinal fluid predict absorption variability .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental ¹H/¹³C NMR shifts and DFT-predicted values may arise from solvent effects or dynamic proton exchange. Recalculate shifts using implicit solvent models (e.g., IEFPCM) in Gaussian. Validate with variable-temperature NMR to detect exchange broadening .

Q. Why do biological activity results vary across cell lines or enzyme isoforms?

  • Methodological Answer : Isoform-specific differences in binding pockets (e.g., purine nucleoside phosphorylase vs. riboside hydrolases) require homology modeling and site-directed mutagenesis. Use isogenic cell lines to control for genetic variability. Statistical analysis (ANOVA with post-hoc tests) identifies outliers due to off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.